molecular formula C23H20N2O4 B15093502 2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- CAS No. 501015-39-0

2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-

Cat. No.: B15093502
CAS No.: 501015-39-0
M. Wt: 388.4 g/mol
InChI Key: LCSLKNWMYOONQH-NRFANRHFSA-N
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Description

2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- is an alanine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinepropylamines .

Scientific Research Applications

2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an ergogenic supplement.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-: Another alanine derivative with similar properties.

    2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaR)-: A stereoisomer with different spatial configuration

Uniqueness

2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets .

Properties

CAS No.

501015-39-0

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C23H20N2O4/c26-22(27)13-21(20-11-5-6-12-24-20)25-23(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

LCSLKNWMYOONQH-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=N4

Origin of Product

United States

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